5,5-difluorohexane-1-sulfonyl chloride
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Overview
Description
5,5-Difluorohexane-1-sulfonyl chloride is an organofluorine compound characterized by the presence of two fluorine atoms attached to the fifth carbon of a hexane chain, with a sulfonyl chloride group at the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-difluorohexane-1-sulfonyl chloride typically involves the introduction of fluorine atoms into a hexane backbone followed by the addition of a sulfonyl chloride group. One common method involves the difluoromethylation of hexane derivatives using difluoromethylation reagents. The reaction conditions often require the presence of a catalyst, such as palladium or nickel, and may involve the use of difluorocarbene precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The process may also include purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5-Difluorohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve the use of a base to neutralize the hydrochloric acid formed during the substitution reaction .
Major Products
The major products formed from reactions with this compound include sulfonamide, sulfonate, and sulfonothioate derivatives, depending on the nucleophile used .
Scientific Research Applications
5,5-Difluorohexane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organofluorine compounds.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Chemical Biology: It serves as a probe in chemical biology studies to investigate protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 5,5-difluorohexane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological assays .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,5-difluorohexane-1-sulfonyl chloride include:
Pentafluorobenzenesulfonyl chloride: Another sulfonyl chloride with multiple fluorine atoms, used in similar applications.
Trifluoromethanesulfonyl chloride: A widely used sulfonyl chloride in organic synthesis.
Uniqueness
This compound is unique due to its specific fluorination pattern and the presence of a sulfonyl chloride group, which imparts distinct reactivity and stability compared to other sulfonyl chlorides .
Properties
CAS No. |
2460757-54-2 |
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Molecular Formula |
C6H11ClF2O2S |
Molecular Weight |
220.7 |
Purity |
95 |
Origin of Product |
United States |
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